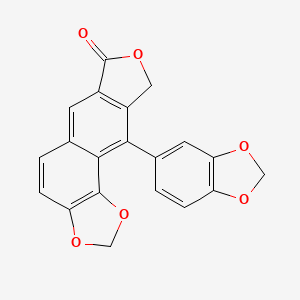
Helioxanthin
Cat. No. B1673044
Key on ui cas rn:
18920-47-3
M. Wt: 348.3 g/mol
InChI Key: JUBRYHUFFFYTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07754718B2
Procedure details


10-Benzo[1,3]dioxol-5-yl-furo[3′,4′:6,7]naphtho[1,2-d][1,3]dioxole-7,9-dione (1) was synthesized using procedure described in the literature (Charlton, J. L.; Oleschuk, C. J.; Chee, G. L. Hindered rotation in arylnaphthalene lignans. J. Org. Chem. 1996, 61, 3452-3457). The compound 1 (1.90 g, 5.25 mmol) in dry THF (100 mL) at 0° C. was added dropwise to a mixture of sodium borohydride (218 mg, 5.8 mmol) in dry THF (100 mL). The mixture was stirred at room temperature for 1 h and then acidified to pH 1-2 with 10% aqueous HCl solution. After stirring for 1 h, the mixture was extracted with ether (3×100 mL), concentrated in vacuo, and chromatographed using CHCl3 to give a lactone 2 (1.44 g, 79%) as a pale yellow powder. mp 242-244° C.; 1H NMR (DMSO-d6) δ 8.56 (s, 1H, H4), 7.93 (d, 1H, H5, J=8.4 Hz), 7.50 (d, 1H, H6, J=8.4 Hz), 7.01 (d, 1H, H2′, J=1.5 Hz), 6.95 (d, 1H, H5′, J=8.1 Hz), 6.87 (dd, 1H, H6′, J=1.5, 8.1 Hz), 6.08 (AB, 2H, 3′,4′-OCH2O—, Δδ=15.6 Hz, J=0.9 Hz), 5.99 (AB, 2H, 7,8-OCH2O—, Δδ=6.0 Hz, J=0.9 Hz), 5.28 (s, 2H, lactone-CH2—); MS (FAB, positive) m/z 349 [M+H]+.
Name
compound 1
Quantity
1.9 g
Type
reactant
Reaction Step One





[Compound]
Name
arylnaphthalene lignans
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three


Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:11]4[C:25](=[O:26])[O:24][C:23](=[O:27])[C:12]=4[CH:13]=[C:14]4[C:22]=3[C:18]3[O:19][CH2:20][O:21][C:17]=3[CH:16]=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1.[BH4-].[Na+].Cl>C1COCC1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:11]4[C:25](=[O:26])[O:24][C:23](=[O:27])[C:12]=4[CH:13]=[C:14]4[C:22]=3[C:18]3[O:19][CH2:20][O:21][C:17]=3[CH:16]=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1.[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:11]4[CH2:25][O:24][C:23](=[O:27])[C:12]=4[CH:13]=[C:14]4[C:22]=3[C:18]3[O:19][CH2:20][O:21][C:17]=3[CH:16]=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2|
|
Inputs


Step One
|
Name
|
compound 1
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C=2C1=C(C=C3C=CC4=C(OCO4)C23)C(OC1=O)=O
|
|
Name
|
|
|
Quantity
|
218 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
arylnaphthalene lignans
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ether (3×100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C=2C1=C(C=C3C=CC4=C(OCO4)C23)C(OC1=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C=2C1=C(C=C3C=CC4=C(OCO4)C23)C(OC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.44 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 157.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
